molecular formula C14H14N2O B1209654 8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

Cat. No. B1209654
M. Wt: 226.27 g/mol
InChI Key: GYUDGZRJHSDPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one is a natural product found in Micrococcus and Dipodascus with data available.

Scientific Research Applications

  • Psychological and Anxiolytic Properties : One study discusses the utility of derivatives of hexahydro-pyrrolo[2,1-c][1,4]benzodiazepin-11-one for treating anxiety in warm-blooded animals, highlighting its potential psychological applications (Visser, 1994).

  • Pharmaceutical Interest and Synthesis : A research on nitrogen-containing heterocyclic compounds presents the synthesis of novel pyrrolo[2,1-c]-s-triazolo[4,3-a][1,4]benzodiazepine, a compound of pharmaceutical interest, demonstrating the chemical versatility of this class of compounds (Stefancich, Artico, & Silvestri, 1992).

  • Anxiolytic Agents and Metabolism Studies : Another study investigated pyrrolo[2,1-c][1,4]benzodiazepine derivatives for their anxiolytic properties, including metabolism studies in animals, suggesting their potential in clinical applications (Wright, Brabander, Greenblatt, Day, & Hardy, 1978).

  • Broad Spectrum of Biological Activities : Pyrrolo[2,1-c][1,4]benzodiazepines are noted for their wide range of biological activities, including interactions with DNA and potential in clinical trials, demonstrating their significance in medicinal chemistry (Varvounis, 2016).

  • Anti-HIV Activity : Research into dihydropyrrolo benzothiadiazepine acetic acids and related derivatives highlights their potential anti-HIV-1 activity, indicating the relevance of this compound class in antiviral research (Silvestri, Artico, Pagnozzi, Stefancich, Massa, la Colla, Loi, Spiga, Corrias, & Lichino, 1996).

  • Anti-Cancer Potential : Studies also include the synthesis of alkylamino substituted pyrrolo[2,1-c][1,4]benzodiazepines, assessed for their cytotoxicity, indicating potential as anti-cancer agents (Kamal, Laxman, Ramesh, Srinivas, & Ramulu, 2002).

properties

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

InChI

InChI=1S/C14H14N2O/c1-2-10-7-11-8-15-13-6-4-3-5-12(13)14(17)16(11)9-10/h2-6,8,11H,7,9H2,1H3

InChI Key

GYUDGZRJHSDPLH-UHFFFAOYSA-N

SMILES

CC=C1CC2C=NC3=CC=CC=C3C(=O)N2C1

Canonical SMILES

CC=C1CC2C=NC3=CC=CC=C3C(=O)N2C1

synonyms

prothracarcin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one
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8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one
Reactant of Route 3
8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one
Reactant of Route 4
Reactant of Route 4
8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one
Reactant of Route 5
8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one
Reactant of Route 6
8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one

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